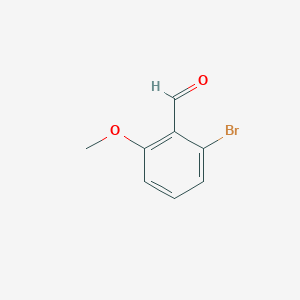

2-Bromo-6-methoxybenzaldehyde

説明

BenchChem offers high-quality 2-Bromo-6-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLOLSOZFHENIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339246 | |

| Record name | 2-Bromo-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126712-07-0 | |

| Record name | 2-Bromo-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxybenzaldehyde, with the CAS Number 126712-07-0, is a substituted aromatic aldehyde.[1][2] Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its structure, featuring a bromine atom and a methoxy group on the benzaldehyde scaffold, offers multiple reaction sites for synthetic transformations. This guide provides a summary of its known physical properties, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physical Properties

The physical properties of 2-Bromo-6-methoxybenzaldehyde are crucial for its handling, storage, and application in synthetic chemistry. While experimentally verified data for this specific isomer is limited in peer-reviewed literature, the following information has been compiled from chemical supplier databases. It is important to note the inconsistencies in some of the reported values, which may be due to variations in purity or measurement conditions.

Data Presentation

| Physical Property | Value | Source(s) |

| CAS Number | 126712-07-0 | [1][2] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | Light brown powder or white solid | |

| Melting Point | No specific data available. For the related compound 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, the melting point is 102-105 °C. For 2-Bromo-5-methoxybenzaldehyde, it is 71-76 °C. | |

| Boiling Point | No specific data available. For the related compound 2-Bromo-6-hydroxybenzaldehyde, the boiling point is 243.4 °C at 760 mmHg.[3] | |

| Density | No specific data available. | |

| Solubility | No specific data available. | |

| Purity | ≥95% |

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 2-Bromo-6-methoxybenzaldehyde is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating and Observation: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method for High-Boiling Solids)

Objective: To determine the boiling point of a high-boiling solid like 2-Bromo-6-methoxybenzaldehyde.

Methodology:

-

Sample Preparation: A small quantity of the compound is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating and Observation: The Thiele tube is heated, and as the temperature rises, the solid sample will melt. Upon further heating, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: The heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[4]

Density Determination (Volume Displacement Method)

Objective: To determine the density of the solid compound.

Methodology:

-

Mass Measurement: A known mass of 2-Bromo-6-methoxybenzaldehyde is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble. The initial volume is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring no loss of material. The solid should be fully submerged.

-

Final Volume Measurement: The new volume in the graduated cylinder is recorded. The volume of the solid is the difference between the final and initial volumes.

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume.

Solubility Assessment

Objective: To qualitatively determine the solubility of the compound in various solvents.

Methodology:

-

Sample Preparation: A small, measured amount of 2-Bromo-6-methoxybenzaldehyde (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube. A range of solvents with varying polarities should be used (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Observation: The tubes are agitated and observed to see if the solid dissolves completely. Solubility can be classified as soluble, partially soluble, or insoluble.

Synthetic Workflow

Caption: Representative synthesis of a brominated methoxybenzaldehyde.

Logical Relationships in Synthesis

The synthesis of substituted benzaldehydes often involves electrophilic aromatic substitution on a substituted benzene ring. The positions of the existing substituents (in this case, the methoxy group and the aldehyde) direct the position of the incoming electrophile (in this case, bromine).

Caption: General logic of electrophilic aromatic substitution.

References

Spectroscopic Profile of 2-Bromo-6-methoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxybenzaldehyde is an aromatic aldehyde with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other functional materials. Its chemical structure, featuring a benzene ring substituted with an aldehyde, a bromine atom, and a methoxy group, gives rise to a unique spectroscopic signature. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification, purity assessment, and the characterization of its reaction products.

Due to the limited availability of published spectroscopic data for 2-Bromo-6-methoxybenzaldehyde, this guide provides a comprehensive analysis of closely related and structurally analogous compounds: 2-Bromobenzaldehyde and 2,6-Dimethoxybenzaldehyde . The data presented for these analogs offer valuable insights into the expected spectroscopic features of the target molecule. This document also outlines detailed, generalized experimental protocols for the acquisition of spectroscopic data and presents a logical workflow for the characterization of such compounds.

Spectroscopic Data of Analogous Compounds

The following tables summarize the key spectroscopic data for 2-Bromobenzaldehyde and 2,6-Dimethoxybenzaldehyde, providing a basis for predicting the spectral characteristics of 2-Bromo-6-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2-Bromobenzaldehyde | CDCl₃ | 10.36 | s | Aldehyde (-CHO) |

| 7.92-7.90 | m | Aromatic C-H | ||

| 7.66-7.63 | m | Aromatic C-H | ||

| 7.46-7.40 | m | Aromatic C-H | ||

| 2,6-Dimethoxybenzaldehyde | CDCl₃ | 10.4 | s | Aldehyde (-CHO) |

| 7.4 | t | Aromatic C-H (H-4) | ||

| 6.6 | d | Aromatic C-H (H-3, H-5) | ||

| 3.9 | s | Methoxy (-OCH₃) |

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 2-Bromobenzaldehyde | CDCl₃ | 191.9 | Aldehyde (C=O) |

| 135.4, 133.9, 133.4, 129.8, 127.9, 127.1 | Aromatic Carbons | ||

| 2,6-Dimethoxybenzaldehyde | CDCl₃ | 189.5 | Aldehyde (C=O) |

| 162.0, 136.5, 124.5, 113.0, 104.0 | Aromatic Carbons | ||

| 56.0 | Methoxy (-OCH₃) |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of Analogous Compounds

| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |

| 2-Bromobenzaldehyde | ~3070, ~2860, ~2770 | Aromatic and Aldehydic C-H Stretch |

| ~1700 | C=O Carbonyl Stretch (Aldehyde) | |

| ~1580, ~1450 | Aromatic C=C Ring Stretch | |

| ~750 | C-Br Stretch | |

| 2,6-Dimethoxybenzaldehyde [1] | ~3080-3000 | Aromatic C-H Stretch[1] |

| ~2880 & ~2720 | Aldehyde C-H Stretch (Fermi doublet)[1] | |

| ~1700 | C=O Carbonyl Stretch of the aldehyde[1] | |

| ~1600-1450 | Aromatic C=C Ring Stretch[1] | |

| ~1250 & ~1050 | Asymmetric & Symmetric C-O-C Stretch (methoxy groups)[1] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Analogous Compounds

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |

| Benzaldehyde (for reference) | 106 [M]⁺ | 105 [M-H]⁺, 77 [C₆H₅]⁺ (phenyl cation), 51 [C₄H₃]⁺ |

| 2,6-Dimethoxybenzaldehyde [1] | 166 [M]⁺ | 165 [M-H]⁺, 151 [M-CH₃]⁺, 137 [M-CHO]⁺, 77 [C₆H₅]⁺[1][2] |

Note: For 2-Bromobenzaldehyde, the molecular ion peak would appear as a pair of peaks of nearly equal intensity (M and M+2) due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like 2-Bromo-6-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm).

-

Instrument Setup : The NMR tube is placed into the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized by shimming.

-

¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired using a single-pulse experiment. Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and the co-addition of 8 to 16 scans to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be necessary. The spectral width is typically 0 to 220 ppm.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Instrument Setup : The FT-IR spectrometer is allowed to warm up and stabilize. A background spectrum of the empty ATR crystal is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

-

Data Acquisition : The sample is brought into firm contact with the ATR crystal using a pressure clamp. The spectrum is then recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to enhance the signal quality.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : For a solid sample, it can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization : Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Processing : A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and structural features of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-6-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-bromo-6-methoxybenzaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted NMR data based on established spectroscopic principles and comparison with structurally similar molecules. It also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for aromatic aldehydes and visual workflows to guide the analytical process.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 2-bromo-6-methoxybenzaldehyde. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic compounds. The data for related molecules, such as 2-methoxybenzaldehyde and other substituted benzaldehydes, have been used as a reference for these predictions. The predicted spectra are for a solution in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for 2-Bromo-6-methoxybenzaldehyde in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~10.4 | Singlet (s) | 1H | CHO | - |

| ~7.5 - 7.6 | Triplet (t) | 1H | H4 | J ≈ 8.0 |

| ~7.1 - 7.2 | Doublet (d) | 1H | H5 | J ≈ 8.0 |

| ~6.9 - 7.0 | Doublet (d) | 1H | H3 | J ≈ 8.0 |

| ~3.9 | Singlet (s) | 3H | OCH₃ | - |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for 2-Bromo-6-methoxybenzaldehyde in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (Aldehyde) |

| ~160 | C6-OCH₃ |

| ~135 | C4 |

| ~128 | C1 |

| ~125 | C2-Br |

| ~122 | C5 |

| ~110 | C3 |

| ~56 | OCH₃ |

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of an aromatic aldehyde like 2-bromo-6-methoxybenzaldehyde.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2-bromo-6-methoxybenzaldehyde.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterochloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing an internal standard (commonly tetramethylsilane, TMS, at 0.00 ppm).

-

Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Insert the NMR tube into the spectrometer. Tune and match the probe to the appropriate frequency. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for aromatic aldehydes).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to be at least 1-2 seconds to allow for near-complete relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal through the Nuclear Overhauser Effect (NOE).

-

Set a wider spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

-

A relaxation delay of 2 seconds is generally sufficient.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference.

-

Integration and Analysis: For ¹H NMR spectra, integrate the peaks to determine the relative ratios of the different protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule. For ¹³C NMR, analyze the chemical shifts to assign the signals to the corresponding carbon atoms.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for NMR analysis and the interpretation of the predicted ¹H NMR spectrum of 2-bromo-6-methoxybenzaldehyde.

Caption: General workflow for NMR sample analysis.

Caption: Interpretation of predicted 1H NMR signals.

The Elusive Crystal Structure of 2-Bromo-6-methoxybenzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding the crystal structure of 2-Bromo-6-methoxybenzaldehyde. Despite its relevance as a building block in organic synthesis, detailed crystallographic data for this specific compound is not publicly available in prominent structural databases as of late 2025. This document summarizes the available chemical information for 2-Bromo-6-methoxybenzaldehyde and presents a comprehensive analysis of a closely related compound, 6-Bromo-2,3-dimethoxybenzaldehyde, to provide illustrative insights into the potential solid-state arrangement.

2-Bromo-6-methoxybenzaldehyde: Compound Identification

While the full crystal structure remains to be determined, the fundamental chemical properties of 2-Bromo-6-methoxybenzaldehyde are well-established.

| Property | Value | Source |

| CAS Number | 126712-07-0 | [1][2] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| IUPAC Name | 2-bromo-6-methoxybenzaldehyde | [1] |

| SMILES | COC1=CC=CC(Br)=C1C=O | [1] |

Illustrative Crystal Structure Analysis: 6-Bromo-2,3-dimethoxybenzaldehyde

In the absence of data for 2-Bromo-6-methoxybenzaldehyde, we present the crystallographic information for 6-Bromo-2,3-dimethoxybenzaldehyde as a structural analogue. This compound shares the core brominated and methoxylated benzaldehyde scaffold, offering valuable comparative information.

A study of 6-bromo-2,3-dimethoxybenzaldehyde revealed that it crystallizes in the P2₁/c space group. The crystal structure is stabilized by C-H···O interactions, and notably, it exhibits halogen-type interactions (Br···Br).

It is crucial to note that the following data pertains to 6-Bromo-2,3-dimethoxybenzaldehyde and should be considered as an illustrative example only.

| Crystallographic Parameter | Value (for 6-Bromo-2,3-dimethoxybenzaldehyde) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Experimental Protocols

The following sections outline generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis that would be applicable to determining the crystal structure of 2-Bromo-6-methoxybenzaldehyde.

Synthesis and Crystallization

A plausible synthetic route to 2-Bromo-6-methoxybenzaldehyde would involve the bromination of 2-methoxybenzaldehyde. The following is a representative, generalized procedure:

-

Reaction Setup : Dissolve 2-methoxybenzaldehyde in a suitable solvent, such as a halogenated solvent or an organic acid.

-

Bromination : Add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine, to the solution. The reaction may be carried out at room temperature or with cooling, depending on the reactivity.

-

Work-up : After the reaction is complete, the mixture is typically poured into water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification : The crude product can be purified by column chromatography or recrystallization.

-

Crystallization for X-ray Diffraction : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, hexane).

X-ray Diffraction Analysis

A standard workflow for the determination of a small molecule crystal structure is as follows:

-

Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

-

Structure Solution and Refinement : The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

Data Deposition : The final structural data is typically deposited in a public database such as the Cambridge Structural Database (CSD).

Molecular and Logical Structure Diagrams

The following diagrams illustrate the molecular structure of 2-Bromo-6-methoxybenzaldehyde and a typical workflow for crystal structure determination.

Caption: Molecular structure of 2-Bromo-6-methoxybenzaldehyde.

Caption: Experimental workflow for crystal structure determination.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-6-methoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxybenzaldehyde (CAS No. 126712-07-0) is a substituted aromatic aldehyde. Its molecular structure, featuring a polar aldehyde group, a methoxy group, and a bromine atom, suggests a nuanced solubility profile across different organic solvents. Understanding this profile is essential for its effective use in organic synthesis and medicinal chemistry. This guide presents a standardized protocol for determining the solubility of this compound and a template for the systematic presentation of the resulting data.

Quantitative Solubility Data

As of the latest literature survey, specific quantitative solubility data for 2-Bromo-6-methoxybenzaldehyde in common organic solvents has not been published. To facilitate research and development, the following table serves as a standardized template for recording experimentally determined solubility values. It is recommended to determine solubility at a standard temperature, such as 25°C, for comparability.

Table 1: Experimentally Determined Solubility of 2-Bromo-6-methoxybenzaldehyde in Common Organic Solvents at 25°C (Hypothetical Data Template)

| Organic Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

| Isopropanol | Data not available | Data not available |

| Acetone | Data not available | Data not available |

| Ethyl Acetate | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

| Chloroform | Data not available | Data not available |

| Toluene | Data not available | Data not available |

| Hexane | Data not available | Data not available |

| Diethyl Ether | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

| Dimethylformamide (DMF) | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 2-Bromo-6-methoxybenzaldehyde in an organic solvent of interest. This protocol is based on the widely accepted method of creating a saturated solution and subsequently quantifying the dissolved solute.[1][2]

3.1. Materials and Equipment

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (chemically compatible with the solvent)

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-Bromo-6-methoxybenzaldehyde to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

-

-

Sample Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostat to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the vial at a moderate speed.[5]

-

Carefully withdraw a precise aliquot of the clear supernatant using a pipette. To remove any remaining microscopic solid particles, pass the supernatant through a syringe filter into a clean, dry vial.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered supernatant with a known volume of the same organic solvent to bring the concentration of 2-Bromo-6-methoxybenzaldehyde into the linear dynamic range of the analytical instrument (e.g., HPLC or GC).

-

Prepare a series of standard solutions of 2-Bromo-6-methoxybenzaldehyde of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated analytical method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of 2-Bromo-6-methoxybenzaldehyde in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of 2-Bromo-6-methoxybenzaldehyde is illustrated in the following diagram.

Caption: Experimental workflow for solubility determination.

Qualitative Solubility Tests

For a rapid preliminary assessment, qualitative solubility tests can be performed. These tests can provide initial insights into the polarity of the compound and help in selecting appropriate solvents for recrystallization or chromatography.[6][7] A general scheme for such tests is outlined below.

Caption: Flowchart for qualitative solubility classification.

References

An In-depth Technical Guide to 2-Bromo-6-methoxybenzaldehyde for Researchers, Scientists, and Drug Development Professionals

CAS Number: 126712-07-0

This technical guide provides a comprehensive overview of 2-Bromo-6-methoxybenzaldehyde, a versatile chemical intermediate. The document details its physicochemical properties, spectroscopic profile, a representative synthesis protocol, and its application in key cross-coupling reactions, making it an essential resource for professionals in chemical synthesis and drug discovery.

Core Properties and Physicochemical Data

2-Bromo-6-methoxybenzaldehyde is a disubstituted benzaldehyde derivative, presenting as a light brown powder or solid at room temperature.[1][2] Its structure, featuring a bromine atom and a methoxy group ortho to the aldehyde, makes it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 2-Bromo-6-methoxybenzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 126712-07-0 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₂ | [1][2][3] |

| Molecular Weight | 215.05 g/mol | [1][2] |

| Appearance | Light brown powder, Solid | [1] |

| Purity | ≥95% (HPLC), 97% | [1][2] |

| Storage Conditions | 0-8 °C, Refrigerator | [1] |

| IUPAC Name | 2-bromo-6-methoxybenzaldehyde | [2] |

| SMILES | COC1=CC=CC(Br)=C1C=O | [2] |

Spectroscopic Profile

Detailed experimental spectroscopic data for 2-Bromo-6-methoxybenzaldehyde is not widely available in public literature. However, a predictive analysis based on closely related compounds allows for the reliable estimation of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for 2-Bromo-6-methoxybenzaldehyde are presented below. These predictions are based on the known spectra of compounds like 2-methoxybenzaldehyde and other substituted benzaldehydes.[1][4][5][6][7]

Table 2: Predicted NMR Spectroscopic Data for 2-Bromo-6-methoxybenzaldehyde

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aldehyde-H | ~10.4 | Singlet | CHO |

| Aromatic-H | ~7.6 | Triplet | H-4 |

| Aromatic-H | ~7.2 | Doublet | H-3 |

| Aromatic-H | ~7.0 | Doublet | H-5 |

| Methoxy-H | ~3.9 | Singlet | OCH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Carbonyl-C | ~190 | C HO | |

| Aromatic-C | ~160 | C -OCH₃ | |

| Aromatic-C | ~136 | C -4 | |

| Aromatic-C | ~128 | C -5 | |

| Aromatic-C | ~125 | C -1 | |

| Aromatic-C | ~115 | C -Br | |

| Aromatic-C | ~112 | C -3 | |

| Methoxy-C | ~56 | OC H₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2-Bromo-6-methoxybenzaldehyde

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | Medium-Weak |

| Aldehyde C-H Stretch | 2850-2800 & 2750-2700 | Weak (Fermi doublet) |

| Carbonyl C=O Stretch (Aldehyde) | ~1700 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-O Stretch (Methoxy) | ~1250 | Strong |

| C-Br Stretch | 700-500 | Medium |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity) will be observed for bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for 2-Bromo-6-methoxybenzaldehyde

| m/z | Assignment |

| 214/216 | [M]⁺ (Molecular ion) |

| 185/187 | [M-CHO]⁺ |

| 172/174 | [M-C₂H₂O]⁺ |

| 135 | [M-Br]⁺ |

| 107 | [M-Br-CO]⁺ |

Synthesis Protocol

A common and practical method for the synthesis of 2-Bromo-6-methoxybenzaldehyde is the methylation of the corresponding hydroxyl precursor, 2-bromo-6-hydroxybenzaldehyde. Below is a representative experimental protocol for this transformation.

Representative Synthesis: Methylation of 2-Bromo-6-hydroxybenzaldehyde

This protocol describes the O-methylation of 2-bromo-6-hydroxybenzaldehyde using dimethyl sulfate as the methylating agent and potassium carbonate as the base.

Materials and Reagents:

-

2-Bromo-6-hydroxybenzaldehyde

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate (DMS)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 2-bromo-6-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone to make a 0.2 M solution.

-

Addition of Methylating Agent: Stir the suspension at room temperature and add dimethyl sulfate (1.2 eq) dropwise over 10 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Bromo-6-methoxybenzaldehyde.

Applications in Organic Synthesis

2-Bromo-6-methoxybenzaldehyde is a valuable intermediate for introducing a substituted benzaldehyde moiety into more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The presence of the bromine atom allows for reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organohalide and an organoboron compound. 2-Bromo-6-methoxybenzaldehyde can be coupled with various boronic acids or esters to synthesize biaryl compounds.[8][9][10]

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In an oven-dried Schlenk flask, combine 2-Bromo-6-methoxybenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Degassing: Add a solvent system, typically a mixture of toluene and water (e.g., 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[11][12][13][14][15][16] 2-Bromo-6-methoxybenzaldehyde can be reacted with a wide range of primary and secondary amines.

Representative Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add 2-Bromo-6-methoxybenzaldehyde (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq) to a Schlenk tube.

-

Catalyst System: In a separate vial, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 eq).

-

Combination and Degassing: Add the catalyst/ligand mixture to the Schlenk tube, followed by an anhydrous, non-coordinating solvent such as toluene or dioxane. Seal the tube and evacuate and backfill with argon three times.

-

Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the organic phase, concentrate, and purify by column chromatography.

Biological and Pharmaceutical Relevance

While there is no specific literature detailing the biological activity or direct involvement of 2-Bromo-6-methoxybenzaldehyde in signaling pathways, its structural motifs are present in various biologically active molecules. Benzaldehyde derivatives are known to exhibit a range of activities, including antimicrobial and antioxidant properties.[17][18][19] For instance, the related compound 2-hydroxy-4-methoxybenzaldehyde has shown antibacterial and antibiofilm activity against Staphylococcus aureus.[18]

The primary role of 2-Bromo-6-methoxybenzaldehyde in drug development is as a key intermediate. The cross-coupling reactions described above allow for the synthesis of diverse libraries of compounds that can be screened for various therapeutic targets. For example, the biaryl and arylamine structures synthesized from this precursor are common scaffolds in pharmaceuticals.

Safety and Handling

2-Bromo-6-methoxybenzaldehyde should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a warning-level hazard, with hazard statements indicating it may cause skin irritation, serious eye irritation, and respiratory irritation.

Table 5: Safety Information for 2-Bromo-6-methoxybenzaldehyde

| Category | Information |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

2-Bromo-6-methoxybenzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. Its utility in high-yield cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations makes it an important tool for medicinal chemists. This guide provides essential data and protocols to facilitate its effective use in a research and development setting.

References

- 1. rsc.org [rsc.org]

- 2. 2-Bromo-6-methoxybenzaldehyde 97% | CAS: 126712-07-0 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766) [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-methoxybenzaldehyde from 2-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-6-methoxybenzaldehyde, a valuable substituted benzaldehyde derivative for various applications in organic synthesis, including the preparation of pharmaceutical intermediates and other complex molecular architectures. The primary synthetic route detailed herein is the directed ortho-lithiation of 2-bromoanisole followed by formylation.

Core Synthesis Pathway: Directed Ortho-metalation

The most effective and regioselective method for the synthesis of 2-Bromo-6-methoxybenzaldehyde from 2-bromoanisole is through a directed ortho-metalation (DoM) reaction. This strategy leverages the directing ability of the methoxy group to facilitate deprotonation at the adjacent ortho position (C6) by a strong organolithium base. Subsequent quenching of the resulting aryllithium intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality at the desired position.

A critical consideration in this synthesis is the potential for a competing lithium-halogen exchange reaction at the C2 position. However, the strong directing effect of the methoxy group generally favors the ortho-deprotonation pathway, leading to the desired product. Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the target compound and minimize side products.

Reaction Scheme

Caption: Synthetic pathway for 2-Bromo-6-methoxybenzaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-Bromo-6-methoxybenzaldehyde via the directed ortho-lithiation of 2-bromoanisole.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Bromoanisole | 1.0 equivalent | Starting material. |

| n-Butyllithium (n-BuLi) | 1.1 - 1.5 equivalents | Strong base for lithiation. An excess is used to ensure complete deprotonation. |

| N,N-Dimethylformamide (DMF) | 1.2 - 2.0 equivalents | Formylating agent. An excess ensures complete reaction with the aryllithium intermediate. |

| Solvent | ||

| Tetrahydrofuran (THF) | Anhydrous | A polar aprotic solvent that is essential for solubilizing the organolithium species. |

| Reaction Conditions | ||

| Lithiation Temperature | -78 °C | Low temperature is critical to prevent side reactions, including lithium-halogen exchange. |

| Lithiation Time | 1 - 2 hours | Sufficient time for the formation of the aryllithium intermediate. |

| Formylation Temperature | -78 °C to room temperature | The reaction is typically initiated at low temperature and then allowed to warm. |

| Formylation Time | 1 - 3 hours | Time required for the formylation reaction to go to completion. |

| Yield | ||

| Isolated Yield | 60 - 80% | The yield can vary depending on the precise reaction conditions and purification method. |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of 2-Bromo-6-methoxybenzaldehyde from 2-bromoanisole.

Materials and Reagents

-

2-Bromoanisole (C₇H₇BrO, MW: 187.04 g/mol )

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure

-

Reaction Setup:

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

The entire apparatus is flame-dried or oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

-

Lithiation:

-

To the reaction flask, add 2-bromoanisole (1.0 eq.) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.2 eq.) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate may be indicated by a color change.

-

-

Formylation:

-

To the cold (-78 °C) solution of the aryllithium intermediate, add anhydrous DMF (1.5 eq.) dropwise via a syringe.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Bromo-6-methoxybenzaldehyde as a solid.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis.

Signaling Pathway of Directed Ortho-metalation

The regioselectivity of this reaction is governed by the coordination of the Lewis acidic lithium atom of the n-butyllithium to the Lewis basic oxygen atom of the methoxy group. This coordination brings the butyl anion in close proximity to the ortho-proton at the C6 position, facilitating its abstraction over the proton at the C4 position and kinetically disfavoring the lithium-halogen exchange at the C2 position.

Caption: Key steps in the directed ortho-metalation mechanism.

stability and storage of 2-Bromo-6-methoxybenzaldehyde

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-6-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxybenzaldehyde is a key aromatic aldehyde intermediate utilized in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its unique substitution pattern, featuring a bromine atom and a methoxy group ortho to the aldehyde, imparts specific reactivity and characteristics that are valuable in multi-step synthetic routes. Understanding the stability and appropriate storage conditions of this reagent is paramount to ensure its integrity, reactivity, and the successful outcome of synthetic endeavors, as well as to maintain the safety of laboratory personnel.

This technical guide provides a comprehensive overview of the known stability and storage parameters for 2-Bromo-6-methoxybenzaldehyde, based on available data for the compound and its structural analogs. It outlines recommended storage conditions, potential degradation pathways, and general methodologies for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-6-methoxybenzaldehyde is presented in the table below.

| Property | Value |

| CAS Number | 126712-07-0 |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.05 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the quality and stability of 2-Bromo-6-methoxybenzaldehyde. The following conditions are recommended based on safety data sheets and general chemical principles.

Storage Conditions

To minimize degradation, 2-Bromo-6-methoxybenzaldehyde should be stored under the conditions summarized in the following table.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerator (2°C to 8°C) | Reduces the rate of potential degradation reactions. |

| Atmosphere | Under an inert atmosphere (e.g., Nitrogen)[1] | Prevents oxidation of the aldehyde group. |

| Light | Protect from light | Aromatic aldehydes can be susceptible to photodegradation. |

| Container | Tightly closed container[1] | Prevents exposure to moisture and atmospheric oxygen. |

| Location | Cool, dry, and well-ventilated place[1] | Ensures a stable environment and safety. |

Handling Precautions

Due to its potential hazards, appropriate personal protective equipment (PPE) and handling procedures should be employed.

| PPE / Procedure | Recommendation |

| Eye Protection | Safety glasses with side-shields or goggles |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |

| Skin and Body | Laboratory coat |

| Respiratory | Use in a well-ventilated area or a fume hood |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

Stability Profile and Potential Degradation Pathways

While specific, quantitative stability data for 2-Bromo-6-methoxybenzaldehyde is not extensively available in the public domain, an understanding of its potential degradation pathways can be inferred from the known reactivity of aromatic aldehydes and brominated aromatic compounds. The primary degradation routes are expected to be oxidation, and to a lesser extent, photodegradation and hydrolysis.

Oxidative Degradation

The aldehyde functional group is susceptible to oxidation, particularly in the presence of air (oxygen). This is often the most significant degradation pathway for benzaldehyde derivatives. The primary oxidation product is the corresponding carboxylic acid.

Caption: Potential oxidation pathway of 2-Bromo-6-methoxybenzaldehyde.

Photodegradation

Aromatic compounds, especially those with activating groups and bromine substituents, can be sensitive to light, particularly UV radiation. Photodegradation can lead to a variety of products through complex radical mechanisms. One potential pathway is the cleavage of the carbon-bromine bond.

Caption: A possible photodegradation route for 2-Bromo-6-methoxybenzaldehyde.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of 2-Bromo-6-methoxybenzaldehyde, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

General Workflow for a Forced Degradation Study

The following diagram outlines a general workflow for conducting a forced degradation study.

Caption: General experimental workflow for a forced degradation study.

Example Protocol for a Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for monitoring the stability of 2-Bromo-6-methoxybenzaldehyde and separating it from its potential degradation products.

| Parameter | Example Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Development Notes: The gradient should be optimized to ensure adequate separation of the parent compound from any peaks that appear in the stressed samples. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the main peak is free from co-eluting impurities.

Summary and Conclusions

2-Bromo-6-methoxybenzaldehyde is a valuable synthetic intermediate that requires careful storage and handling to maintain its chemical integrity. The primary recommendations are to store the compound under refrigeration, protected from light, and in a tightly sealed container, preferably under an inert atmosphere. The most probable degradation pathway is the oxidation of the aldehyde to a carboxylic acid. While specific quantitative stability data is limited, a systematic forced degradation study employing techniques such as HPLC-UV/MS can provide a comprehensive stability profile. Adherence to the guidelines presented in this document will help ensure the quality of 2-Bromo-6-methoxybenzaldehyde for its intended applications in research and development.

References

Potential Biological Activities of 2-Bromo-6-methoxybenzaldehyde: A Technical Guide

Disclaimer: This document summarizes the potential biological activities of 2-Bromo-6-methoxybenzaldehyde based on published data for structurally related compounds. As of the latest literature review, no direct experimental data on the biological activity of 2-Bromo-6-methoxybenzaldehyde itself has been identified. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for potential therapeutic applications and research directions.

Introduction

2-Bromo-6-methoxybenzaldehyde is an aromatic aldehyde containing a bromine atom and a methoxy group on the benzene ring. While this specific compound has not been extensively studied for its biological effects, its structural motifs are present in a variety of molecules that exhibit significant pharmacological activities. The presence of a halogen atom, particularly bromine, and a methoxy group can significantly influence a molecule's lipophilicity, electronic properties, and ability to interact with biological targets. This guide explores the potential anticancer, antimicrobial, and anti-inflammatory activities of 2-Bromo-6-methoxybenzaldehyde by examining the documented biological effects of its isomers and other closely related brominated and methoxylated benzaldehyde derivatives.

Potential Anticancer Activity

Derivatives of benzaldehyde have shown promise as anticancer agents, with mechanisms often involving the induction of apoptosis and cell cycle arrest. The substitution pattern on the benzaldehyde ring is crucial for cytotoxic activity.

Quantitative Data on Related Compounds

The following table summarizes the anticancer activity of various benzaldehyde derivatives, providing an indication of the potential potency of 2-Bromo-6-methoxybenzaldehyde.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value |

| Benzaldehyde | Inoperable Carcinoma | Clinical Response | 19 of 57 patients showed complete response[1] |

| 2-(benzyloxy)benzaldehyde | HL-60 | IC50 | Significant activity at 1-10 µM[2] |

| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | IC50 | Significant activity at 1-10 µM[2] |

| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | IC50 | Significant activity at 1-10 µM[2] |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | IC50 | Most potent in the series (1-10 µM)[2] |

| 4-bromobenzaldehyde hydrazone derivative | HCT116 (Colon) | IC50 | 1.20 µM[3] |

| 4-bromobenzaldehyde hydrazone derivative | A549 (Lung) | IC50 | 13.39 µM[3] |

| 4-bromobenzaldehyde hydrazone derivative | PC-3 (Prostate) | IC50 | 9.389 µM[3] |

| 4-bromobenzaldehyde hydrazone derivative | MCF-7 (Breast) | IC50 | 1.24 µM[3] |

| 4-bromobenzaldehyde hydrazone derivative | HepG2 (Liver) | IC50 | 3.61 µM[3] |

Potential Signaling Pathway: IRE1α Inhibition

A structurally related compound, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, has been identified as an inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR).[4] IRE1α is implicated in cancer cell survival and proliferation, making it an attractive therapeutic target. Inhibition of the IRE1α pathway can lead to apoptosis in cancer cells.

Caption: Potential Inhibition of the IRE1α Signaling Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

Cancer cell line (e.g., HL-60)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compound (2-Bromo-6-methoxybenzaldehyde) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caption: Workflow for an MTT Cytotoxicity Assay.

Potential Antimicrobial Activity

Benzaldehyde and its derivatives are known to possess antimicrobial properties against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of cell membrane integrity and function.

Quantitative Data on Related Compounds

The following table presents the antimicrobial activity of benzyl bromide and benzaldehyde oxime derivatives against various pathogens.

| Compound/Derivative | Microorganism | Activity Metric | Value (mg/mL) |

| Benzyl bromide (1a) | S. aureus | MIC | 1 |

| Benzyl bromide (1a) | S. pyogenes | MIC | 2 |

| Benzyl bromide (1a) | E. faecalis | MIC | 2 |

| Benzyl bromide (1a) | K. pneumoniae | MIC | 2 |

| Benzyl bromide (1a) | S. typhi | MIC | 2 |

| Benzyl bromide (1a) | E. coli | MIC | 2 |

| Benzyl bromide (1c) | S. pyogenes | MIC | 0.5 |

| Benzyl bromide (1c) | E. faecalis | MIC | 2 |

| Benzyl bromide (1c) | S. aureus | MIC | 4 |

| Benzyl bromide (1c) | K. pneumoniae | MIC | 4 |

| Benzyl bromide (1c) | S. typhi | MIC | 4 |

| Benzyl bromide (1a) | C. albicans | MIC | 0.25 |

Note: MIC values for benzyl bromide derivatives are from reference[5].

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound dissolved in DMSO

-

96-well microplates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth in a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzaldehyde derivatives and bromophenols have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

Potential Signaling Pathways: NF-κB and MAPK Inhibition

The NF-κB and MAPK signaling cascades are central to the inflammatory response, leading to the production of pro-inflammatory cytokines and mediators. Inhibition of these pathways is a major strategy for the development of anti-inflammatory drugs.

Caption: Potential Inhibition of NF-κB and MAPK Signaling Pathways.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Objective: To quantify the inhibitory effect of a compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS and 1% penicillin-streptomycin

-

LPS (from E. coli)

-

Test compound dissolved in DMSO

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production compared to the LPS-stimulated control.

Conclusion

While direct experimental evidence for the biological activity of 2-Bromo-6-methoxybenzaldehyde is currently lacking, the extensive research on structurally similar compounds provides a strong rationale for investigating its potential as a therapeutic agent. The presence of the bromo and methoxy substituents suggests that it could exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. Further research, including in vitro and in vivo studies, is warranted to elucidate the specific biological effects and mechanisms of action of this compound. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.

References

- 1. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and vinylaryl compounds. This reaction has become indispensable in medicinal chemistry and drug development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.

This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-6-methoxybenzaldehyde. The presence of a methoxy group and an aldehyde functionality on the aromatic ring makes this substrate a valuable building block for the synthesis of a variety of complex molecules with potential biological activity. The steric hindrance provided by the ortho-substituents presents a challenge that can be overcome with the appropriate choice of catalyst, ligand, and reaction conditions. This document outlines a general procedure and provides representative data to guide researchers in the successful implementation of this transformation.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (2-Bromo-6-methoxybenzaldehyde) with an organoboron compound, such as a boronic acid or its ester. The reaction proceeds via a catalytic cycle that consists of three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. The choice of a suitable base is crucial for the activation of the boronic acid in the transmetalation step.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 2-Bromo-6-methoxybenzaldehyde with various arylboronic acids.

Disclaimer: The data presented in this table is representative and compiled from analogous reactions with sterically hindered substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | ~80-90 |

| 3,5-Dimethylphenylboronic acid | PEPPSI™-IPr (2) | - | Cs₂CO₃ | THF/H₂O (5:1) | 80 | 10 | ~88-97 |

| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 2-MeTHF/H₂O (10:1) | 100 | 14 | ~82-92 |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O (5:1) | 95 | 18 | ~75-85 |

Experimental Protocols

Materials and Reagents

-

2-Bromo-6-methoxybenzaldehyde

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos)

-

Base (e.g., Potassium phosphate, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask or sealed vial, condenser)

-

Magnetic stirrer and heating mantle/oil bath

-

Solvents for work-up and purification (e.g., Ethyl acetate, Hexanes)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

General Procedure for Suzuki Coupling

-

Reaction Setup: To a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add 2-Bromo-6-methoxybenzaldehyde (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the reaction flask.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene, 5 mL) and degassed water (0.5 mL) to the flask.

-

Degassing: Seal the flask with a septum or screw cap and degas the reaction mixture by bubbling a gentle stream of inert gas (Nitrogen or Argon) through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used for more sensitive reactions.

-

Reaction: Place the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-methoxybenzaldehyde product.

Visualizations

Caption: Experimental workflow for the Suzuki coupling of 2-Bromo-6-methoxybenzaldehyde.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical industry for the construction of complex molecular architectures.[1] This document provides detailed application notes and a representative experimental protocol for the Grignard reaction involving 2-Bromo-6-methoxybenzaldehyde. This substrate presents unique challenges due to the presence of two reactive sites: an aldehyde and an aryl bromide. Furthermore, the ortho-substitution pattern can introduce steric hindrance, influencing the reactivity of the carbonyl group. These notes are intended to guide researchers in successfully performing this transformation, with a focus on a common application: the addition of a Grignard reagent to the aldehyde functionality.

Challenges and Considerations

The primary challenge in the Grignard reaction with 2-Bromo-6-methoxybenzaldehyde is the steric hindrance created by the ortho-bromo and ortho-methoxy groups. This steric bulk can impede the approach of the nucleophilic Grignard reagent to the electrophilic carbonyl carbon.[2][3] Consequently, careful control of reaction conditions is crucial. Key considerations include:

-

Choice of Grignard Reagent: Smaller, less sterically demanding Grignard reagents (e.g., methylmagnesium bromide) are generally more successful.[2]

-

Reaction Temperature: The initial addition of the aldehyde to the Grignard reagent is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions.[2][3]

-